molecular formula C11H14BrNO2 B12842038 Tert-butyl 5-amino-2-bromobenzoate

Tert-butyl 5-amino-2-bromobenzoate

Cat. No.: B12842038
M. Wt: 272.14 g/mol
InChI Key: LZUIXTILDJMTAJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-bromobenzoate is an organic compound with the molecular formula C11H14BrNO2 It is a brominated derivative of benzoic acid, featuring an amino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-bromobenzoate typically involves the bromination of tert-butyl benzoate followed by the introduction of an amino group. One common method includes:

    Bromination: Tert-butyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then reacted with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or other oxidized derivatives, while reduction can convert it to an amine or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Amines or other reduced forms.

Scientific Research Applications

Tert-butyl 5-amino-2-bromobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-bromobenzoate involves its interaction with specific molecular targets, often through its amino and bromine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact pathways and targets can vary widely based on the specific application and the biological system .

Comparison with Similar Compounds

  • Tert-butyl 2-amino-5-bromobenzoate
  • Tert-butyl 2-bromobenzoate
  • Tert-butyl 5-amino-6-chloro-1,3-dihydro-2H-isoindole-2-carboxylate

Comparison: Tert-butyl 5-amino-2-bromobenzoate is unique due to the specific positioning of its functional groups, which can lead to different reactivity and interactions compared to its analogs

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

tert-butyl 5-amino-2-bromobenzoate

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3

InChI Key

LZUIXTILDJMTAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)Br

Origin of Product

United States

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